molecular formula C24H22N2O4S2 B2426684 N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-95-5

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2426684
CAS RN: 941971-95-5
M. Wt: 466.57
InChI Key: ZTPITOSBTSYFKF-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as BMT-047, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of medicine, particularly in the treatment of various diseases.

Scientific Research Applications

Photophysical Properties

  • Hydrogen Bond Associated Crystals : Research by Balijapalli et al. (2017) studied the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamides. They found that water acts as a bridge, forming three hydrogen bonds in these crystals.

Synthesis and Characterization

  • Arylidene Compounds Synthesis : Azeez & Abdullah (2019) described the synthesis of arylidene compounds from 2-iminothiazolidine-4-one, including compounds related to N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide.

Anticancer Activity

  • Cytotoxic Agents against Cancer : A study by Firoozpour et al. (2018) synthesized 2-phenyl benzothiazole derivatives, including the N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl) variant, and evaluated their cytotoxic activity against breast cancer cells.

Anticonvulsant Activity

  • Sulfonamide Azoles as Anticonvulsants : In the research by Farag et al. (2012), derivatives containing a sulfonamide thiazole moiety were synthesized and tested for anticonvulsant activity, with some showing significant effects.

Antimicrobial and Antiviral Activities

  • Antibacterial and Antiviral Properties : A study by Tang et al. (2019) on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety revealed good antibacterial and antiviral activities.

Enzyme Inhibition

  • Inhibitors of α-glucosidase and Acetylcholinesterase : Research by Abbasi et al. (2019) involved the synthesis of new sulfonamides and their testing as enzyme inhibitors, showing substantial activity against yeast α-glucosidase.

Kinase Inhibitory and Anticancer Activities

  • Src Kinase Inhibition : A paper by Fallah-Tafti et al. (2011) discussed the synthesis of N-benzyl substituted acetamide derivatives and their Src kinase inhibitory activities, with some showing potential as anticancer agents.

Miscellaneous

  • Various Biological Activities : The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and their evaluation for various biological activities, including antioxidant and antibacterial properties, was explored by Gull et al. (2016).

properties

IUPAC Name

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-30-19-10-13-21-22(15-19)31-24(25-21)26(16-18-6-4-3-5-7-18)23(27)14-17-8-11-20(12-9-17)32(2,28)29/h3-13,15H,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPITOSBTSYFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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